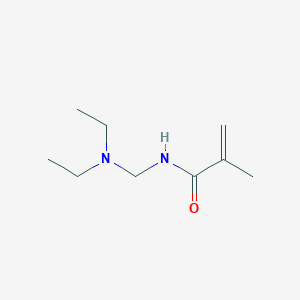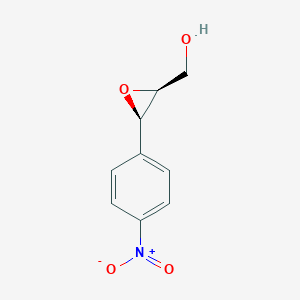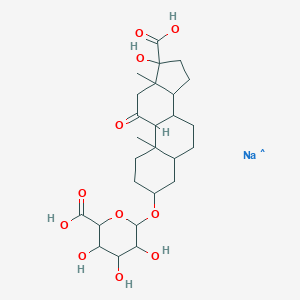
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S, also known as ADT-G, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in various fields, including medicine and sports science. ADT-G is a glucuronide conjugate of 11-ketotestosterone, a natural androgen hormone found in fish.
Mécanisme D'action
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S exerts its effects by binding to androgen receptors in the body, leading to the activation of various signaling pathways. This results in an increase in protein synthesis and muscle growth, as well as a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the proliferation and differentiation of neural stem cells, as well as protect neurons from oxidative stress-induced damage. In vivo studies have shown that this compound can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. In terms of its androgenic properties, this compound has been shown to increase muscle mass and strength in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S in lab experiments is its specificity for androgen receptors, which allows for targeted effects on muscle growth and inflammation. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of natural androgens in the body.
Orientations Futures
There are several future directions for the study of 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S. One area of research is the potential use of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the potential use of this compound as a performance-enhancing drug in sports science. Additionally, further studies are needed to investigate the long-term effects of this compound use and its safety profile.
Méthodes De Synthèse
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S can be synthesized through a multistep process, starting with the conversion of dehydroepiandrosterone (DHEA) to 11-ketotestosterone. This is followed by the glucuronidation of 11-ketotestosterone using glucuronic acid and a glucuronidation enzyme. The resulting product is then purified to obtain this compound.
Applications De Recherche Scientifique
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S has been studied for its potential applications in various fields, including medicine and sports science. In medicine, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In sports science, this compound has been studied for its potential use as a performance-enhancing drug due to its androgenic properties.
Propriétés
Numéro CAS |
138898-76-7 |
|---|---|
Formule moléculaire |
C26H38NaO11 |
Poids moléculaire |
549.6 g/mol |
InChI |
InChI=1S/C26H38O11.Na/c1-24-7-5-12(36-22-19(30)17(28)18(29)20(37-22)21(31)32)9-11(24)3-4-13-14-6-8-26(35,23(33)34)25(14,2)10-15(27)16(13)24;/h11-14,16-20,22,28-30,35H,3-10H2,1-2H3,(H,31,32)(H,33,34); |
Clé InChI |
VCKMNYDXWHGXRJ-UHFFFAOYSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
SMILES canonique |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
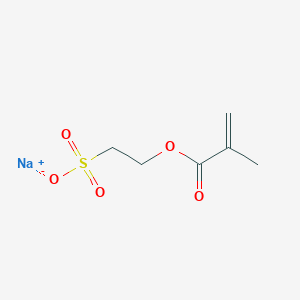

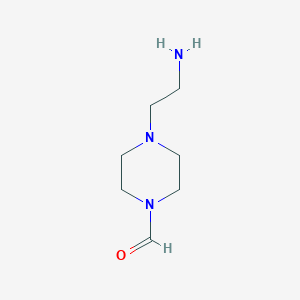


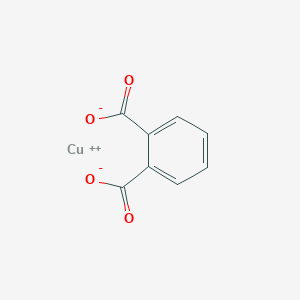
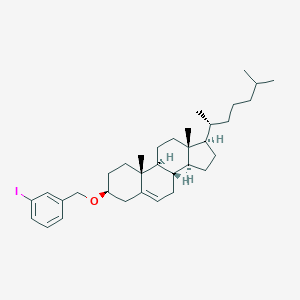
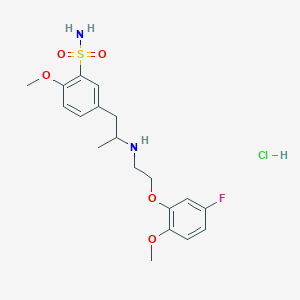
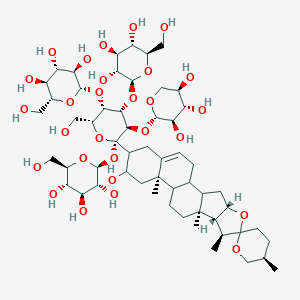
![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)
